5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20017524
InChI: InChI=1S/C15H17N3O3/c1-20-7-5-16-15(19)13-9-12(17-18-13)10-2-3-14-11(8-10)4-6-21-14/h2-3,8-9H,4-7H2,1H3,(H,16,19)(H,17,18)
SMILES:
Molecular Formula: C15H17N3O3
Molecular Weight: 287.31 g/mol

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC20017524

Molecular Formula: C15H17N3O3

Molecular Weight: 287.31 g/mol

* For research use only. Not for human or veterinary use.

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide -

Specification

Molecular Formula C15H17N3O3
Molecular Weight 287.31 g/mol
IUPAC Name 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C15H17N3O3/c1-20-7-5-16-15(19)13-9-12(17-18-13)10-2-3-14-11(8-10)4-6-21-14/h2-3,8-9H,4-7H2,1H3,(H,16,19)(H,17,18)
Standard InChI Key MUIGERQRCSBLHG-UHFFFAOYSA-N
Canonical SMILES COCCNC(=O)C1=CC(=NN1)C2=CC3=C(C=C2)OCC3

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Benzofuran moiety: A dihydrobenzofuran ring system contributes aromaticity and planar rigidity, enhancing interactions with biological targets .

  • Pyrazole ring: A five-membered heterocycle with two adjacent nitrogen atoms, known for stabilizing hydrogen bonds and participating in π-π stacking .

  • Carboxamide side chain: The NN-(2-methoxyethyl) group improves solubility and modulates pharmacokinetic properties .

The IUPAC name, 3-(2,3-dihydro-1-benzofuran-5-yl)-NN-(2-methoxyethyl)-1HH-pyrazole-5-carboxamide, reflects this arrangement .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H17N3O3\text{C}_{15}\text{H}_{17}\text{N}_{3}\text{O}_{3}
Molecular Weight287.31 g/mol
SMILES NotationCOCCNC(=O)C1=CC(=NN1)C2=CC3=C(C=C2)OCC3
Topological Polar Surface Area78.8 Ų

The compound’s LogP (octanol-water partition coefficient) is estimated at 1.92, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Formation of the pyrazole core: Cyclization of 2-acetylbenzofuran with hydrazine derivatives yields a hydrazone intermediate, which undergoes cyclization under acidic conditions.

  • Acylation: Reaction with 2-methoxyethylamine in the presence of a coupling agent (e.g., EDC/HOBt) introduces the carboxamide group .

Key Reaction Conditions:

  • Temperature: 80–100°C

  • Catalysts: p-Toluenesulfonic acid (cyclization), triethylamine (acylation)

  • Yield: 60–75% after purification.

Chemical Modifications

The compound undergoes regioselective reactions at three sites:

  • Pyrazole C-4 position: Electrophilic substitution with halogens enhances antibacterial activity .

  • Methoxyethyl chain: Oxidation of the ether linkage to a ketone alters solubility .

  • Benzofuran ring: Hydrogenation of the dihydrofuran ring increases conformational flexibility.

Biological Activities and Mechanisms of Action

Anticancer Activity

In vitro studies against MCF-7 breast cancer cells demonstrated an IC50_{50} of 7.31 μM, with selectivity indices exceeding 15-fold compared to non-cancerous fibroblasts . Mechanistic insights include:

  • Apoptosis induction: Caspase-3 activation via mitochondrial membrane depolarization (flow cytometry) .

  • Molecular docking: Binding to caspase-3’s active site (ΔGBind=8.2\Delta G_{\text{Bind}} = -8.2 kcal/mol) through hydrogen bonds with Arg207 and π-stacking with His121 .

Antifungal Activity

Against Rhizoctonia solani, the compound inhibited succinate dehydrogenase (complex II) and cytochrome oxidase (complex IV), disrupting mitochondrial respiration .

Target EnzymeInhibition (%)EC50_{50} (mg/L)
Succinate dehydrogenase780.022
Cytochrome oxidase650.035

Anti-inflammatory Effects

Preliminary data suggest cyclooxygenase-2 (COX-2) inhibition, reducing prostaglandin E2_2 synthesis by 42% at 10 μM.

Comparative Analysis with Related Compounds

CompoundStructural VariationIC50_{50} (μM)Selectivity Index
5-(Furan-2-yl)-analogFuran instead of benzofuran12.45.2
4-Methyl-pyrazoleNo benzofuran moiety>100N/A

The benzofuran-pyrazole hybrid exhibits superior potency and selectivity, attributed to enhanced π-π interactions and hydrophobic binding .

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